![molecular formula C9H16N2O4 B580996 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 1262412-13-4](/img/structure/B580996.png)
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C₉H₁₆N₂O₄ It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
科学的研究の応用
Application in Synthetic Chemistry
Metathesis Reactions for β-Amino Acid Derivatives
Cyclic β-amino acids, akin to "3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid," are pivotal in drug research due to their biological relevance. The synthesis and further functionalization of these compounds through various metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are crucial for developing new molecular entities. These processes are highly valued for their selectivity, versatility, and efficiency in producing densely functionalized derivatives (Kiss et al., 2018).
Role in Drug Synthesis
Synthesis of N-heterocycles via Sulfinimines
The compound and its structural analogs serve as starting points in the stereoselective synthesis of amines and N-heterocycles, which are structural motifs in many natural products and therapeutically relevant compounds. The extensive use of tert-butanesulfinamide, a related derivative, exemplifies the importance of such compounds in asymmetric synthesis strategies (Philip et al., 2020).
Application in Material Science
Development of Bioactive Compounds
Compounds containing tertiary butyl groups, such as "this compound," are explored for their potential in the synthesis of bioactive compounds. These include antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Their utility extends to cosmetic, agronomic, and pharmaceutical industries, demonstrating the compound's versatility beyond basic research (Dembitsky, 2006).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The general synthetic route includes:
Protection of the amine group: Azetidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine-3-carboxylic acid.
Amination: The Boc-protected azetidine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium iodide (KI) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Major Products:
Free Amine: Upon deprotection of the Boc group.
Peptide Derivatives: When used in peptide synthesis.
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel heterocyclic compounds.
Biology
- Investigated for its potential as a scaffold in drug design.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential use in the synthesis of pharmaceutical intermediates.
- Evaluated for its biological activity and therapeutic potential.
Industry
- Utilized in the production of fine chemicals and advanced materials.
- Applied in the synthesis of specialty chemicals for research and development.
作用機序
The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily related to its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in various biochemical and chemical reactions. The compound’s interactions with molecular targets and pathways depend on its specific applications, such as peptide synthesis or drug design.
Similar Compounds
Azetidine-3-carboxylic acid: The parent compound without the Boc protection.
3-Aminoazetidine-3-carboxylic acid: Similar structure but without the Boc group.
N-Boc-azetidine-3-carboxylic acid: Another Boc-protected azetidine derivative.
Uniqueness
- The presence of both the Boc group and the amino group at the 3-position makes this compound unique.
- Its dual functionality allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13/h4-5,10H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGUPRXBCKPKJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


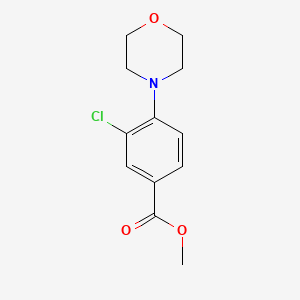

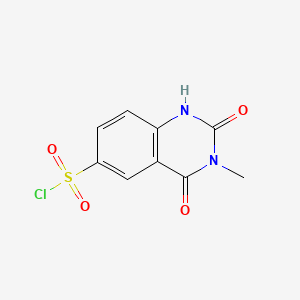

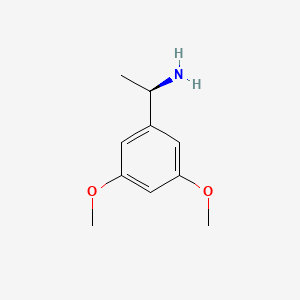
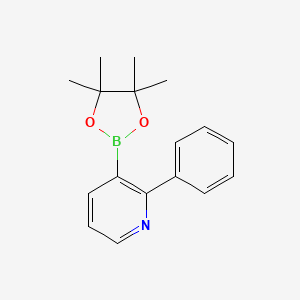


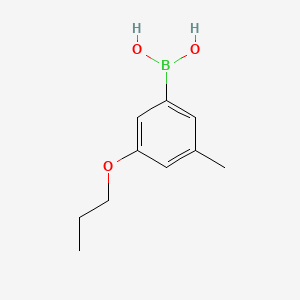
![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
